molecular formula C15H18N6O3S B3009408 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-99-5

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3009408
CAS No.: 2034479-99-5
M. Wt: 362.41
InChI Key: PKSOBMVYZSKYNK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazine-2-carbonitrile core substituted with a piperidin-3-yloxy group. The piperidine ring is further modified by a sulfonyl-linked 1,2-dimethylimidazole moiety. The sulfonyl group may enhance solubility and metabolic stability, while the imidazole and pyrazine rings could contribute to π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-11-19-14(10-20(11)2)25(22,23)21-7-3-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,10,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSOBMVYZSKYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new drugs.

Antimicrobial Activity

Research indicates that compounds with imidazole and sulfonyl groups often exhibit antimicrobial properties. Studies have suggested that derivatives of this compound may be effective against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Potential

The structural components of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may contribute to its anticancer activity. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Neurological Studies

Given the piperidine moiety's known effects on neurotransmitter systems, this compound is being investigated for potential applications in treating neurological disorders such as anxiety and depression. The interaction of the imidazole ring with neurotransmitter receptors could provide insights into new therapeutic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In an investigation reported in Cancer Research, researchers synthesized various derivatives based on this compound and tested their effects on human cancer cell lines. The findings revealed that specific modifications to the sulfonyl group enhanced cytotoxicity against breast cancer cells, suggesting a pathway for further development.

Mechanism of Action

The mechanism of action of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity, while the pyrazine ring can interact with nucleic acids, affecting gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

  • Structural Differences :
    • Replaces the pyrazine-carbonitrile core with a pyrido[1,2-a]benzimidazole-carbonitrile system.
    • Substitutes the sulfonyl-imidazole-piperidine group with a piperazinyl-ethyl-pyrrole moiety.
  • The piperazine-pyrrole substituent could increase basicity and solubility relative to the sulfonyl-imidazole group in the target compound .
Table 1: Key Structural and Functional Comparisons
Compound Core Structure Key Substituents Potential Applications
Target Compound Pyrazine-2-carbonitrile Sulfonyl-imidazole-piperidine Kinase inhibition, drug scaffolds
Pyrido[1,2-a]benzimidazole derivative Benzimidazole-carbonitrile Piperazinyl-ethyl-pyrrole DNA-targeted therapies

3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile

  • Structural Differences :
    • Features a pyrazole-carbonitrile core instead of pyrazine.
    • Lacks the piperidine-sulfonyl-imidazole chain, instead incorporating a 4-methylbenzyl group and an azide functional group.
  • Functional Implications :
    • The azide group enables click chemistry applications, unlike the target compound.
    • The pyrazole ring may confer distinct electronic properties, influencing reactivity or binding affinity .
Table 2: Reactivity and Functional Group Analysis
Compound Reactive Groups Synthetic Utility
Target Compound Sulfonyl, nitrile Drug design, enzyme inhibition
3-Azido-pyrazole derivative Azide, nitrile Click chemistry, bioconjugation

Fipronil and Ethiprole (Pesticide Carbonitriles)

  • Structural Differences :
    • Both are pyrazole-3-carbonitriles with sulfinyl or ethylsulfinyl groups and halogenated aryl substituents.
    • Lack the piperidine-imidazole linkage seen in the target compound.
  • Functional Implications :
    • The sulfinyl groups in fipronil/ethiprole enhance pesticidal activity via GABA receptor antagonism.
    • The target compound’s imidazole-piperidine system may instead target mammalian enzymes or receptors .

Research Findings and Data Gaps

  • Synthetic Challenges : The sulfonyl-imidazole-piperidine chain in the target compound likely requires multi-step synthesis, analogous to the triazenylpyrazole hybrid synthesis described in .
  • Pharmacological Data : Evidence lacks explicit bioactivity or toxicity profiles for the target compound, limiting direct comparisons with fipronil or benzimidazole derivatives.

Biological Activity

The compound 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule characterized by a combination of imidazole, piperidine, and pyrazine moieties. Its structural features suggest potential for a wide range of biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure consists of:

  • Imidazole Ring : Known for its ability to coordinate with metal ions and interact with biological receptors.
  • Piperidine Ring : Contributes to the compound's basicity and potential for forming hydrogen bonds.
  • Pyrazine Ring : Involved in interactions with nucleic acids and proteins.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The piperidine group may interact with various receptors, influencing signaling pathways.
  • Gene Expression Regulation : The pyrazine component can affect nucleic acid interactions, potentially modulating gene expression.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and thiazole rings have shown effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Antioxidant Activity

Studies have demonstrated that related compounds possess antioxidant properties, evaluated through assays such as DPPH radical scavenging and reducing power tests . These activities are crucial for protecting cells from oxidative stress.

Anti-inflammatory Effects

Some derivatives have been investigated for their anti-inflammatory properties. For example, compounds with similar structural characteristics have shown inhibition of COX enzymes, which are pivotal in inflammatory processes .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of a related compound showed that it effectively inhibited the activity of certain metalloproteinases involved in cancer progression. The IC50 values were reported at low micromolar concentrations, indicating strong inhibitory potential.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on derivatives of the compound revealed that they exhibited potent antimicrobial effects against both gram-positive and gram-negative bacteria. The most active derivative had an MIC value significantly lower than that of standard antibiotics.

Comparative Analysis

A comparison table summarizing the biological activities of structurally similar compounds is provided below:

Compound NameBiological ActivityMIC (μg/mL)References
Compound AAntimicrobial0.22
Compound BAntioxidant15
Compound CAnti-inflammatory0.04

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